molecular formula C18H28ClN3O3 B13860567 Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B13860567
M. Wt: 369.9 g/mol
InChI Key: MYCDXNAHJWKWGR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a phenoxyethyl moiety with amino, chloro, and methyl substituents. It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-chloro-4-methylphenol and 1-(2-chloroethyl)piperazine.

    Formation of Phenoxyethyl Intermediate: The 2-amino-5-chloro-4-methylphenol is reacted with 1-(2-chloroethyl)piperazine under basic conditions to form the phenoxyethyl intermediate.

    Protection of Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate (Boc2O) to form the tert-butyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenoxyethyl moieties.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the phenoxyethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate is unique due to the presence of the phenoxyethyl moiety with amino, chloro, and methyl substituents. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28ClN3O3

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28ClN3O3/c1-13-11-15(20)16(12-14(13)19)24-10-9-21-5-7-22(8-6-21)17(23)25-18(2,3)4/h11-12H,5-10,20H2,1-4H3

InChI Key

MYCDXNAHJWKWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCN2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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